7-(tert-Butyl) 1-methyl 3-bromo-5,6-dihydroimidazo[1,5-a]pyrazine-1,7(8H)-dicarboxylate
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Overview
Description
7-(tert-Butyl) 1-methyl 3-bromo-5,6-dihydroimidazo[1,5-a]pyrazine-1,7(8H)-dicarboxylate is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur The specific structure of this compound includes a pyrazine ring fused with an imidazole ring, which is further substituted with tert-butyl, methyl, and bromo groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(tert-Butyl) 1-methyl 3-bromo-5,6-dihydroimidazo[1,5-a]pyrazine-1,7(8H)-dicarboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The initial step involves the formation of the imidazole ring through a condensation reaction between an aldehyde and an amine in the presence of an acid catalyst.
Formation of the Pyrazine Ring: The imidazole intermediate is then reacted with a suitable dicarbonyl compound to form the pyrazine ring. This step often requires the use of a strong base and elevated temperatures.
Introduction of Substituents: The tert-butyl, methyl, and bromo groups are introduced through various substitution reactions. For example, the tert-butyl group can be introduced using tert-butyl bromide in the presence of a base, while the bromo group can be introduced through bromination using bromine or N-bromosuccinimide (NBS).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
7-(tert-Butyl) 1-methyl 3-bromo-5,6-dihydroimidazo[1,5-a]pyrazine-1,7(8H)-dicarboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, to form new derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (amines, thiols, alkoxides), solvents (DMF, DMSO), and bases (K2CO3, NaH).
Oxidation: Oxidizing agents (KMnO4, H2O2), solvents (water, acetic acid).
Reduction: Reducing agents (NaBH4, LiAlH4), solvents (ethanol, THF).
Coupling Reactions: Palladium catalysts, boronic acids, bases (K2CO3, NaOH), solvents (toluene, ethanol).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can form new amine derivatives, while coupling reactions can form biaryl compounds.
Scientific Research Applications
7-(tert-Butyl) 1-methyl 3-bromo-5,6-dihydroimidazo[1,5-a]pyrazine-1,7(8H)-dicarboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as a scaffold for designing new pharmaceuticals with antimicrobial, anticancer, or anti-inflammatory properties.
Biological Studies: The compound can be used as a probe to study biological pathways and molecular interactions, particularly those involving heterocyclic compounds.
Material Science: The compound’s stability and reactivity make it suitable for use in the synthesis of advanced materials, such as polymers and nanomaterials.
Chemical Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, particularly those with pharmaceutical or industrial applications.
Mechanism of Action
The mechanism of action of 7-(tert-Butyl) 1-methyl 3-bromo-5,6-dihydroimidazo[1,5-a]pyrazine-1,7(8H)-dicarboxylate depends on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The presence of the bromo group allows for potential interactions with nucleophilic sites on proteins or DNA, while the heterocyclic rings can participate in π-π stacking interactions with aromatic residues.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-bromo-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate
- tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
Uniqueness
7-(tert-Butyl) 1-methyl 3-bromo-5,6-dihydroimidazo[1,5-a]pyrazine-1,7(8H)-dicarboxylate is unique due to its specific substitution pattern and the presence of both imidazole and pyrazine rings. This unique structure imparts specific chemical properties, such as increased stability and reactivity, making it suitable for various applications in medicinal chemistry, biological studies, and material science.
Properties
Molecular Formula |
C13H18BrN3O4 |
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Molecular Weight |
360.20 g/mol |
IUPAC Name |
7-O-tert-butyl 1-O-methyl 3-bromo-6,8-dihydro-5H-imidazo[1,5-a]pyrazine-1,7-dicarboxylate |
InChI |
InChI=1S/C13H18BrN3O4/c1-13(2,3)21-12(19)16-5-6-17-8(7-16)9(10(18)20-4)15-11(17)14/h5-7H2,1-4H3 |
InChI Key |
XAAUDRJQOOCGOF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN2C(=C(N=C2Br)C(=O)OC)C1 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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